molecular formula C23H30N4O2S B5969051 2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine

2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine

Cat. No.: B5969051
M. Wt: 426.6 g/mol
InChI Key: HROIFBMFWUIFKJ-UHFFFAOYSA-N
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Description

2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S/c1-18(2)15-27-21(16-26-13-12-25-11-7-10-22(25)19(26)3)14-24-23(27)30(28,29)17-20-8-5-4-6-9-20/h4-11,14,18-19H,12-13,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROIFBMFWUIFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CN2CCN1CC3=CN=C(N3CC(C)C)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled synthesis to achieve the desired substitution patterns

Industrial Production Methods

Industrial production methods for such complex compounds often involve the use of automated synthesis platforms and high-throughput screening to optimize reaction conditions. The use of environmentally benign reagents and catalysts, such as those used in Suzuki–Miyaura coupling reactions, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation, requires palladium catalysts and boron reagents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines.

Scientific Research Applications

2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

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